molecular formula C11H7Cl2NO B3095140 2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine CAS No. 1261913-85-2

2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine

Cat. No. B3095140
CAS RN: 1261913-85-2
M. Wt: 240.08 g/mol
InChI Key: YJXOISRILUOZJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 3,4-Dichlorophenyl isocyanate as a chemical intermediate . The synthesis process may involve various steps and the use of other chemicals, depending on the desired end product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods such as X-ray diffraction, NMR, FT-IR, and UV-Vis techniques . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, it may be involved in Mitsunobu reactions, which are a type of substitution reaction . The exact reactions that “2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine” participates in would depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties may include its melting point, boiling point, density, and solubility . The exact properties of “this compound” would depend on its specific chemical structure .

Scientific Research Applications

Organic Synthesis

The compound is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This process is crucial in the field of organic synthesis, contributing to the development of new molecules for various applications.

Medicinal Chemistry

Pyrazolo[3,4-b]pyridines, a family of compounds to which “6-(3,4-dichlorophenyl)pyridin-3-ol” belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This makes them potential candidates for the development of new drugs.

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in chemical synthesis.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and organic groups in its target of action.

Mode of Action

Based on its structural similarity to other compounds, it might participate in reactions involving transition metals and organic groups . For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a transition metal (like palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , suggesting that this compound might affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Compounds with similar structures, such as 3,4-dichloromethylphenidate, are primarily metabolized through hydrolysis of the ester bond into a corresponding acid, which is then primarily excreted in urine .

Result of Action

Based on its potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit stability and efficacy under a variety of environmental conditions.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. For example, 3,4-Dichlorophenylacetonitrile, a similar compound, is known to cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . The exact safety and hazards of “2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine” would depend on its specific chemical structure .

properties

IUPAC Name

6-(3,4-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOISRILUOZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692692
Record name 6-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-85-2
Record name 6-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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